2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-10(7-13(17)18)9(2)16(15-8)12-6-4-3-5-11(12)14/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTXFURAOJJXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2F)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1-phenylpyrazole can be formed by reacting hydrazine hydrate with acetylacetone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction. For example, 2-fluorobenzoyl chloride can be reacted with the pyrazole derivative in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be achieved through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antiinflammatory Activity
Research indicates that 2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other autoimmune disorders .
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer effects. It has been shown to induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways. Further research is needed to elucidate its mechanism of action and efficacy in vivo .
3. Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .
Biochemical Applications
1. Buffering Agent
this compound serves as a non-ionic organic buffering agent in cell culture systems. Its effective pH range (6-8.5) makes it suitable for maintaining physiological conditions during biological experiments .
2. Research Reagent
The compound is utilized as a reagent in various biochemical assays, particularly those involving enzyme inhibition studies and receptor binding assays. Its unique structure allows for specific interactions that can be leveraged in experimental designs .
Material Science Applications
1. Polymer Synthesis
In material science, this compound has been explored for its potential use in the synthesis of novel polymers with tailored properties. The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength .
2. Coatings and Films
Research indicates that this compound can be integrated into coatings and films to impart specific functionalities such as improved corrosion resistance and UV stability .
Case Studies
Mechanism of Action
The mechanism of action of 2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, leading to its anti-inflammatory effects. Additionally, it may interact with other molecular targets involved in pain and inflammation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and commercial availability:
*Calculated based on formula C₁₃H₁₃FN₂O₂.
Substituent Effects on Physicochemical Properties
- Fluorine Substitution: The target compound’s 2-fluorophenyl group introduces moderate electronegativity and lipophilicity. In contrast, the 3,4-difluorophenyl analog (MW 266.24) enhances metabolic stability due to increased fluorine content, though it is discontinued .
Heterocyclic Modifications :
- Replacement of the fluorophenyl group with a pyrimidin-2-yl moiety (C₁₃H₁₄N₄O₂) introduces nitrogen-rich aromaticity, which may enhance hydrogen-bonding interactions in biological targets .
- The thiazolyl variant (e.g., ) replaces the acetic acid with a thioacetamide group, altering solubility and bioavailability .
- Functional Group Variations: The ethyl ester prodrug (MW 327.79) masks the carboxylic acid, improving membrane permeability. Its hydrochloride salt form enhances solubility for in vivo studies .
Biological Activity
2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study indicated that compounds similar to this compound showed selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The selectivity index for some derivatives was reported to be significantly high, suggesting a potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: COX Inhibition Data for Pyrazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 2-[1-(2-Fphenyl)] | 5.40 | 0.01 | 344.56 |
| Other Derivative | 10.00 | 0.05 | 200.00 |
2. Antimicrobial Activity
In vitro studies have evaluated the antimicrobial activity of various pyrazole derivatives, including the target compound. The minimum inhibitory concentration (MIC) values were determined against several pathogens, showing promising results. For instance, one study reported that some derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
3. Safety and Toxicity
The safety profile of pyrazole derivatives is crucial for their therapeutic application. Studies involving histopathological examinations in animal models indicated minimal degenerative changes in vital organs after administration of certain pyrazole derivatives, suggesting a favorable safety profile . Furthermore, acute toxicity studies revealed high LD50 values, indicating low toxicity levels.
Case Studies
A case study involving the administration of a closely related pyrazole derivative showed significant reductions in inflammation in a carrageenan-induced rat paw edema model, supporting its potential as an effective anti-inflammatory agent . Another study highlighted the efficacy of these compounds in inhibiting biofilm formation by pathogenic bacteria, which is critical in treating infections resistant to conventional antibiotics .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Optimization can be achieved using statistical Design of Experiments (DoE) . Key steps include:
- Factor Screening: Identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading) using fractional factorial designs.
- Response Surface Methodology (RSM): Apply central composite designs to model interactions between variables and predict optimal conditions.
- Validation: Confirm reproducibility under scaled-up conditions.
For example, a study on pyrazole derivatives demonstrated reduced experimental iterations by 40% using DoE, with yield improvements from 65% to 89% .
Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure and confirm substituent positions. A related fluorophenyl-pyrazole analog was characterized via single-crystal X-ray diffraction (R factor = 0.048) .
- NMR/IR Spectroscopy: Use H/C NMR to verify substituent integration and IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula with <5 ppm mass accuracy.
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations guide derivative design for SAR studies?
Methodological Answer: Integrate quantum mechanics (QM) and molecular docking to predict bioactivity:
- Reaction Path Search: Use QM (e.g., DFT) to model reaction mechanisms and intermediate stability, as demonstrated in ICReDD’s computational-experimental feedback loop .
- Docking Simulations: Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis. For example, fluorophenyl groups enhance π-π stacking in hydrophobic binding pockets.
- ADMET Prediction: Apply tools like SwissADME to filter compounds with poor solubility or metabolic stability.
Q. What strategies address solubility challenges in pharmacological testing?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures for stock solutions (e.g., 10 mM in DMSO) followed by dilution in PBS (pH 7.4) to ≤1% DMSO .
- Prodrug Design: Modify the carboxylic acid group to esters (e.g., ethyl ester) for improved lipophilicity.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Standardization: Control variables (e.g., cell line passage number, serum concentration) to minimize inter-lab variability.
- Dose-Response Curves: Compare EC/IC values across assays; use Hill slopes to identify cooperative binding artifacts.
- Meta-Analysis: Pool data from multiple studies (e.g., via Cochrane Review methods) and apply statistical weighting to account for experimental bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
